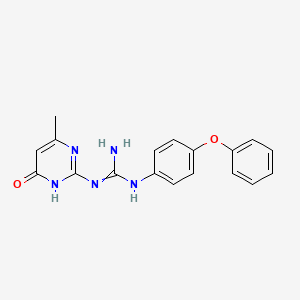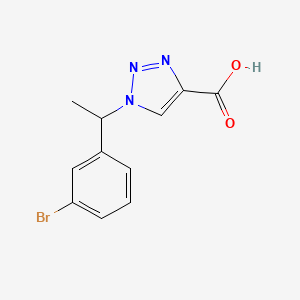
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The general steps are as follows:
Preparation of the Azide: The starting material, 3-bromophenyl ethylamine, is converted to the corresponding azide using sodium azide in an aqueous medium.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide or a suitable carboxylating agent to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring and the carboxylic acid group can participate in oxidation and reduction reactions, respectively. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).
Oxidation and Reduction: Oxidizing agents (KMnO4, H2O2), reducing agents (LiAlH4, NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (K3PO4, Na2CO3).
Major Products Formed
Substitution Reactions: Substituted triazole derivatives with various functional groups.
Oxidation and Reduction: Alcohols, aldehydes, or ketones depending on the reaction conditions.
Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.
Applications De Recherche Scientifique
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: Triazole derivatives are known for their ability to form stable complexes with metals, making them useful in the development of new materials with unique properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s potential biological activities, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies.
Mécanisme D'action
The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity. The bromophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure with the bromine atom at the para position.
1-(1-(3-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure with a chlorine atom instead of bromine.
1-(1-(3-Methylphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and may enhance the compound’s ability to interact with specific molecular targets. Additionally, the combination of the triazole ring and the bromophenyl group provides a versatile scaffold for further functionalization and optimization in various applications.
Propriétés
Numéro CAS |
1779121-16-2 |
|---|---|
Formule moléculaire |
C11H10BrN3O2 |
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
1-[1-(3-bromophenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10BrN3O2/c1-7(8-3-2-4-9(12)5-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17) |
Clé InChI |
XURNSTJXFTXOKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)Br)N2C=C(N=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


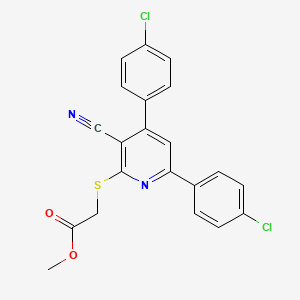

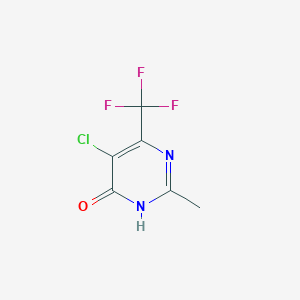
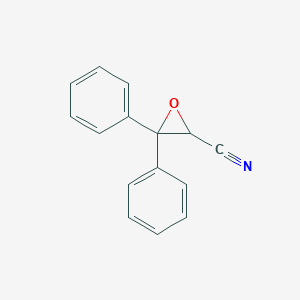
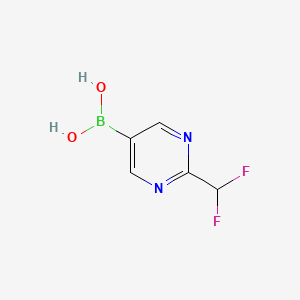
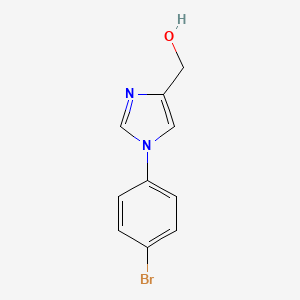


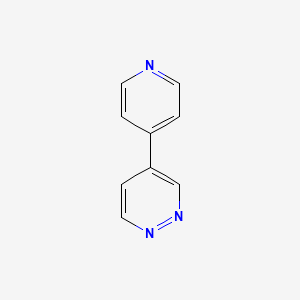
![Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B11772896.png)
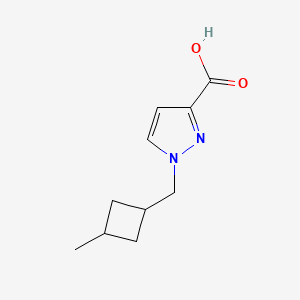

![2,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11772912.png)
